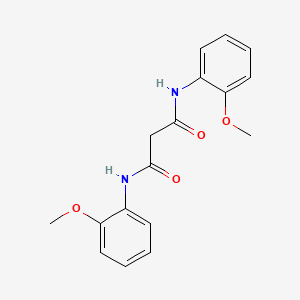

N,N'-Bis-(2-methoxy-phenyl)-malonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N'-Bis-(2-methoxy-phenyl)-malonamide is a chemical compound that has been studied in various contexts. It is structurally characterized by two methoxy-phenyl groups attached to a malonamide backbone. This chemical structure is significant in various synthetic and analytical applications.

Synthesis Analysis

The synthesis of related compounds such as N,N'-bis{2-[(2-hydroxybenzylidine)amino]ethyl}malonamide has been reported through methods like Schiff base condensation, which involves reacting N,N'-bis(2-aminoethyl)malonamide with salicylaldehyde equivalents. These methods highlight the versatility and reactive nature of malonamide derivatives in forming complex ligands (Sahoo et al., 2006).

Molecular Structure Analysis

The molecular structure of similar malonamide derivatives has been examined using techniques like molecular mechanics and semi-empirical methods. These analyses provide insights into the geometric and electronic properties of the compounds, which are crucial for understanding their reactivity and binding capabilities (Sahoo et al., 2006).

Chemical Reactions and Properties

Malonamide derivatives participate in various chemical reactions, showcasing properties such as coordination with metal ions and complexation reactions. These reactions are pivotal in the study of ligand chemistry and metal ion detection. The complexation behaviors with metals like Co(II), Ni(II), Cu(II), and Zn(II) have been specifically observed, indicating the potential use of these compounds in chelation therapy or metal recovery processes (Sahoo et al., 2006).

Wissenschaftliche Forschungsanwendungen

Gelation Properties

N,N'-Bis-(2-methoxy-phenyl)-malonamide has been studied in the context of gelation properties. Monoalkyl malonamides, which include N,N'-Bis-(2-methoxy-phenyl)-malonamide, have been identified as efficient organogelators. Their gelling properties significantly depend on their stereochemistry. The research has shown that the symmetrically substituted dialkylmalonamides, including N,N'-Bis-(2-methoxy-phenyl)-malonamide, lack gelation ability, highlighting the importance of molecular structure in determining gelation properties (Jokić et al., 2009).

Chelating Properties

The chelating properties of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide, a derivative of N,N'-Bis-(2-methoxy-phenyl)-malonamide, have been studied. This compound was found to effectively chelate iron(III) ions, indicating potential in iron ion coordination and related applications (Ma Yu, 2014).

Inhibition of Prostaglandin-H Synthase

Studies on malonamide derivatives, including N,N'-Bis-(2-methoxy-phenyl)-malonamide, have shown their ability to inhibit prostaglandin-H synthase. This is significant for understanding their potential anti-inflammatory properties and the mechanisms behind their activity (Vennerstrom & Holmes, 1987).

Hydrogen Bonding and Topology

The hydrogen bonding topology of malonamides, including N,N'-Bis-(2-methoxy-phenyl)-malonamide, influences their gelling properties. The preparation and structural characterization of these compounds have led to insights into how hydrogen bonding motifs are related to gelling properties (Molčanov et al., 2013).

Selective Metal Ion Extraction

N,N'-Bis-(2-methoxy-phenyl)-malonamide and its derivatives have been studied for their selectivity in metal ion extraction. Research indicates that certain malonamide derivatives can selectively extract specific metal ions, such as copper(II), from a mixture of different metal ions, showcasing their potential in selective metal recovery and purification processes (Hiratani et al., 1989).

Eigenschaften

IUPAC Name |

N,N'-bis(2-methoxyphenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWNNDDRRUKOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350667 |

Source

|

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-Bis-(2-methoxy-phenyl)-malonamide | |

CAS RN |

7056-72-6 |

Source

|

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)